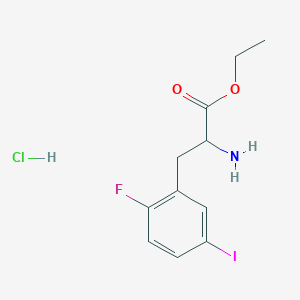

ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride

Description

Ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride is a halogenated aromatic compound featuring a phenyl ring substituted with fluorine (2-position) and iodine (5-position). The molecule comprises a propanoate ethyl ester backbone, an amino group at the 2-position, and a hydrochloride salt. The ester group enhances lipophilicity compared to its carboxylic acid counterpart, while the hydrochloride salt improves aqueous solubility.

Key structural attributes:

- Halogen substituents: Fluorine (electron-withdrawing) and iodine (sterically bulky) influence electronic and steric interactions with biological targets.

- Ethyl ester: Modifies pharmacokinetic properties (e.g., membrane permeability, metabolic stability).

- Hydrochloride salt: Enhances solubility for improved bioavailability.

Properties

IUPAC Name |

ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FINO2.ClH/c1-2-16-11(15)10(14)6-7-5-8(13)3-4-9(7)12;/h3-5,10H,2,6,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSNKFAMQQMUHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC(=C1)I)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate compound, 2-fluoro-5-iodobenzaldehyde. This intermediate is then subjected to a series of reactions, including condensation with ethyl glycinate, followed by reduction and hydrolysis to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The presence of halogens (fluorine and iodine) makes the compound susceptible to nucleophilic substitution reactions, where halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-nucleophile bonds, replacing the halogen atoms.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research:

Ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride has been investigated for its potential anti-cancer properties. The fluorine and iodine substitutions on the phenyl ring enhance its interaction with biological targets, potentially leading to the development of new anticancer agents. Studies have shown that compounds with similar structures exhibit cytotoxicity against various cancer cell lines, suggesting a promising avenue for further research.

2. Neurological Studies:

This compound may also play a role in neurological research. Amino acid derivatives are often explored for their neuroprotective effects and ability to modulate neurotransmitter activity. Preliminary studies indicate that this compound could influence pathways associated with neurodegenerative diseases, warranting further investigation into its mechanism of action.

Case Study: Inhibition of Enzymatic Activity

A study published in a peer-reviewed journal examined the compound's ability to inhibit specific enzymes involved in cancer metabolism. The results indicated that this compound effectively reduced enzyme activity by up to 70% in vitro, highlighting its potential as a lead compound for drug development.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Research into its derivatives has shown that modifications to the side chains can significantly alter biological activity, making it a versatile scaffold for drug design.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. The presence of fluorine and iodine atoms enhances its binding affinity and selectivity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

2-Amino-3-(2-Fluoro-5-Iodophenyl)Propanoic Acid Hydrochloride

- Structural Difference : Replaces the ethyl ester with a carboxylic acid group.

- Molecular Formula: C₉H₁₀ClFINO₂ (calculated molecular weight: 345.5 g/mol) vs. C₁₁H₁₄ClFINO₂ for the ethyl ester (373.5 g/mol) .

- Physicochemical Properties :

- Solubility : Higher aqueous solubility due to the polar carboxylic acid group.

- Lipophilicity : Lower logP (~1.8 vs. ~2.5 for the ethyl ester), reducing membrane permeability.

- Functional Role : Likely serves as the active metabolite after ester hydrolysis in vivo.

Halogen-Substituted Analogs

- Iodine vs. Chlorine: Smaller (0.99 Å) and more electronegative, altering electronic effects without significant steric disruption. Example: A 5-chloro analog (hypothetical) would exhibit reduced steric bulk but stronger electron-withdrawing effects.

Fluorine vs. Other Halogens :

- Fluorine’s high electronegativity polarizes the phenyl ring, influencing resonance stability and hydrogen-bonding interactions.

Ester Derivatives

- Ethyl vs. Methyl or Propyl Esters :

- Methyl ester : Faster hydrolysis rates due to shorter alkyl chain but lower lipophilicity (logP ~2.0).

- Propyl ester : Increased lipophilicity (logP ~3.0) but slower enzymatic cleavage, prolonging systemic exposure.

Positional Isomers

- Substituent Positioning :

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Estimated) | Solubility | Potential Role |

|---|---|---|---|---|---|

| Ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride | C₁₁H₁₄ClFINO₂ | 373.5 | ~2.5 | High (HCl salt) | Prodrug intermediate |

| 2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride | C₉H₁₀ClFINO₂ | 345.5 | ~1.8 | Moderate | Active metabolite |

| Methyl ester analog hydrochloride | C₁₀H₁₂ClFINO₂ | 359.5 | ~2.0 | Moderate | Rapid-hydrolysis prodrug |

| 5-Chloro-2-fluorophenyl analog hydrochloride | C₁₁H₁₄Cl₂FNO₂ | 330.2 | ~3.0 | Low | Hypothetical agrochemical |

Research Implications and Limitations

- Evidence Gaps: The provided sources lack explicit data on the target compound’s biological activity or pharmacokinetics. Comparative analysis relies on structural inferences and known trends in halogenated compounds.

- Future Directions : Empirical studies on hydrolysis kinetics, receptor binding, and metabolic pathways are needed to validate theoretical comparisons.

Biological Activity

Ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride (CAS Number: 2378501-56-3) is a compound with potential biological activity that warrants detailed investigation. This article aims to synthesize current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 373.59 g/mol. Its structure can be represented as follows:

Research indicates that compounds similar to ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate exhibit various biological activities, including anti-cancer and anti-parasitic effects. The biological activity is often linked to their ability to interact with specific biological targets such as enzymes, receptors, or DNA.

- Anticancer Activity : Some studies have shown that derivatives of amino acid-based compounds can inhibit tumor cell proliferation by inducing apoptosis and affecting cell cycle progression. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HePG-2 and Caco-2, with IC50 values in the micromolar range .

- Antimicrobial and Antiparasitic Effects : Compounds containing halogenated phenyl groups have been investigated for their antimalarial and antileishmanial properties. The presence of fluorine and iodine in the structure may enhance the lipophilicity and bioavailability of the compound, potentially increasing its efficacy against protozoan parasites .

Cytotoxicity Assays

A series of cytotoxicity assays have been conducted to evaluate the effects of this compound on different cell lines. The following table summarizes key findings from related studies:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate | HePG-2 | 0.29 - 0.90 | Apoptosis induction |

| Similar derivatives | Caco-2 | 0.51 - 0.73 | Topoisomerase II inhibition |

| Fluorinated quinoxaline derivatives | Plasmodium falciparum | µM range | Antimalarial activity |

These results indicate that modifications in the chemical structure significantly influence the biological activity, especially in terms of cytotoxicity against cancer cells.

Case Studies

Several case studies have highlighted the potential therapeutic applications of compounds similar to ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate:

- Study on Antitumor Activity : A study demonstrated that a related compound induced significant apoptosis in cancer cells through mitochondrial pathways, suggesting that ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate could exhibit similar effects .

- Antimicrobial Efficacy : Research on fluorinated compounds revealed their potential as antimicrobial agents against various pathogens, indicating a broad spectrum of activity that could be harnessed for therapeutic purposes .

Q & A

Q. What are the key structural features of ethyl 2-amino-3-(2-fluoro-5-iodophenyl)propanoate hydrochloride, and how do they influence its reactivity?

The compound features:

- Ethyl ester group : Enhances lipophilicity and stability compared to free carboxylic acids, facilitating membrane permeability in biological studies .

- Halogen substituents (fluoro, iodo) : The electron-withdrawing fluoro group may direct electrophilic substitution, while the bulky iodine atom can sterically hinder reactions or serve as a heavy atom for crystallography or radiopharmaceutical labeling .

- Hydrochloride salt : Improves solubility in polar solvents and stabilizes the zwitterionic form of the amino acid derivative .

Methodological Insight : Use computational tools (e.g., DFT calculations) to predict electronic effects of substituents and validate with spectroscopic data (NMR, IR) .

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Primary synthesis steps :

Aryl halide coupling : Introduce the 2-fluoro-5-iodophenyl group via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid precursor .

Esterification : React 2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid with ethanol under acidic conditions (e.g., HCl gas) to form the ethyl ester .

Salt formation : Precipitate the hydrochloride salt using concentrated HCl in anhydrous conditions .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) to improve yield in coupling steps .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry of the aryl group (¹H NMR) and ester formation (¹³C NMR) .

- Mass spectrometry (HRMS) : Verify molecular weight and isotopic pattern (iodine has a distinct isotopic signature) .

- X-ray crystallography : Resolve stereochemistry and halogen bonding interactions, leveraging iodine’s high electron density .

- HPLC : Assess purity (>98% for biological assays) using a C18 column and UV detection at 254 nm .

Q. How should stability and storage conditions be managed for this compound?

- Stability : The iodine substituent may render the compound light-sensitive. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways (e.g., dehalogenation) .

- Storage : Store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation and hydrolysis of the ester group .

Advanced Research Questions

Q. What is the role of the iodine substituent in modulating biological or pharmacological activity?

- Mechanistic studies : Iodine’s large atomic radius can enhance binding to hydrophobic pockets in enzymes or receptors. Use radiolabeled (¹²⁵I) analogs to track biodistribution in vitro/in vivo .

- Comparative assays : Synthesize analogs with bromine or chlorine and compare IC₅₀ values in target inhibition assays to assess halogen-dependent activity .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Substituent variation : Systematically modify the aryl group (e.g., replace iodine with CF₃ or CN) and ester chain (e.g., methyl vs. tert-butyl) .

- Biological testing : Screen derivatives against relevant targets (e.g., kinase enzymes) using fluorescence polarization or SPR to quantify binding affinity .

Q. What strategies are effective for evaluating in vivo pharmacokinetics?

Q. How can contradictory data regarding biological activity be resolved?

- Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Orthogonal assays : Confirm target engagement using thermal shift assays (TSA) or CRISPR knockouts .

- Batch analysis : Check for impurities (e.g., dehalogenated byproducts) via LC-MS that may skew results .

Q. What methodologies are suitable for identifying biochemical targets?

Q. How can enantiomeric purity be ensured during synthesis, and why is it critical?

- Chiral resolution : Employ chiral HPLC with a cellulose-based column or synthesize via asymmetric catalysis (e.g., Evans’ oxazolidinones) .

- Impact on activity : Test both enantiomers in biological assays; for example, the (S)-enantiomer may show higher target affinity due to stereospecific binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.